Immepip

Descripción general

Descripción

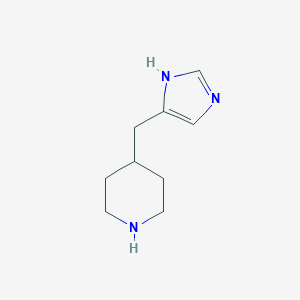

Immepip is a synthetic organic compound known for its role as a histamine H3 receptor agonist. It is chemically identified as 4-(1H-imidazol-4-ylmethyl)piperidine. This compound has garnered significant attention in the field of pharmacology due to its ability to modulate histamine receptors, which play a crucial role in various physiological processes, including neurotransmission and immune response .

Aplicaciones Científicas De Investigación

Immepip has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

Biology: Employed in studies related to histamine receptors and their role in physiological processes.

Industry: Utilized in the development of new pharmaceuticals targeting histamine receptors.

Mecanismo De Acción

Target of Action

Immepip primarily targets the Histamine H3 receptor (H3R) and Histamine H4 receptor (H4R) . These receptors are part of the histamine receptor family, which plays a crucial role in various physiological functions, including neurotransmission, gastric acid secretion, and immune response.

Mode of Action

This compound acts as an agonist for both H3R and H4R . This means it binds to these receptors and activates them. In the context of H3R, it is co-expressed with dopamine D1 receptors (D1Rs) by striato-nigral medium spiny GABAergic neurons, where they functionally antagonize D1R-mediated responses . The activation of H3R by this compound can lead to a significant increase in the paired-pulse ratio (PPR), accompanied by a reduction in excitatory postsynaptic potential (EPSP) amplitude, suggesting presynaptic inhibition .

Biochemical Pathways

The activation of H3R by this compound has been shown to affect the release of GABA and glutamate in the striatum . Chronic administration of this compound significantly decreased GABA and glutamate content in striatal dialysates . This suggests that this compound influences the glutamatergic and GABAergic neurotransmission pathways.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of neurotransmitter release. Specifically, the chronic administration of this compound alongside l-Dopa significantly decreased abnormal involuntary movements (AIMs) compared with l-Dopa alone . These effects returned to previous values on this compound withdrawal .

Análisis Bioquímico

Biochemical Properties

Immepip interacts with histamine H3 receptors, functioning as an agonist . It is devoid of side activities elicited at H1 and α2 receptors and 5-HT3 receptors .

Cellular Effects

The chronic administration of this compound modifies dyskinesias induced by l-3,4-dihydroxyphenylalanine, l-Dopa (LIDs), in rats lesioned with 6-hydroxydopamine in the substantia nigra pars compacta . The chronic administration of this compound significantly decreased GABA and glutamate content in striatal dialysates .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to histamine H3 receptors . This binding interaction results in the activation of these receptors, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound on cellular function change over time. Chronic administration of this compound alongside l-Dopa significantly decreased abnormal involuntary movements compared with l-Dopa alone, but these movements returned to previous values on this compound withdrawal .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, chronic administration of this compound alongside l-Dopa significantly decreased abnormal involuntary movements compared with l-Dopa alone .

Metabolic Pathways

It is known that this compound interacts with histamine H3 receptors, which are involved in various metabolic processes .

Transport and Distribution

Given its role as a histamine H3 receptor agonist, it is likely that it is transported to areas of the cell where these receptors are located .

Subcellular Localization

Given its role as a histamine H3 receptor agonist, it is likely that it is localized to areas of the cell where these receptors are located .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Immepip typically involves the reaction of imidazole derivatives with piperidine. One common method includes the alkylation of imidazole with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions: Immepip undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted imidazole derivatives.

Comparación Con Compuestos Similares

Imetit: Another histamine H3 receptor agonist with similar pharmacological properties.

Imidafenacin: A compound with a similar imidazole structure but different receptor targets.

BAZ2-ICR: A compound with similar receptor binding properties but different therapeutic applications.

Uniqueness of Immepip: this compound stands out due to its high selectivity and potency for histamine H3 receptors. Unlike other similar compounds, this compound has minimal side activities at other receptor sites, making it a valuable tool in pharmacological research and potential therapeutic applications .

Actividad Biológica

Immepip, chemically known as 4-(1H-Imidazol-4-ylmethyl)piperidine dihydrobromide, is a selective agonist for the histamine H3 receptor and has been studied for its potential therapeutic applications in various neurological disorders. This compound is notable for its role in modulating neurotransmitter release, particularly histamine and noradrenaline, and has implications in sleep regulation, appetite control, and cognitive functions.

This compound primarily acts as a histamine H3 receptor agonist , which plays a crucial role in the central nervous system (CNS). The H3 receptor is an autoreceptor that inhibits the release of histamine and other neurotransmitters. This compound's activation of this receptor leads to:

- Inhibition of histamine release : Studies have shown that this compound significantly reduces cortical histamine release, thereby affecting sleep/wake cycles and potentially improving sleep quality in animal models .

- Modulation of noradrenaline release : It has been observed that this compound can inhibit the electrically evoked release of noradrenaline in rat cerebral cortex slices, indicating its role as a competitive antagonist in certain conditions .

Pharmacological Profile

The pharmacological profile of this compound has been characterized through various studies. Key findings include:

- Potency : this compound exhibits varying potencies across different functional assays. For instance, in studies involving guinea pig jejunum and rat cerebral cortex slices, the pA2 values were reported as 8.4 and 7.1 respectively for different homologues of this compound .

- Comparative Efficacy : Compared to other H3 receptor ligands such as imetit and (R)-α-methylhistamine, this compound shows a higher agonistic potency in certain brain regions while acting as a competitive antagonist elsewhere .

Study on Sleep/Wake Phases

A significant study assessed the impact of this compound on sleep/wake phases using EEG measurements in Sprague-Dawley rats. The findings indicated that this compound administration led to alterations in sleep architecture, suggesting its potential utility in treating sleep disorders .

Neuroprotective Effects

Research has also explored this compound's neuroprotective properties. In models of neurodegeneration, its ability to modulate neurotransmitter systems has been linked to reduced neuronal apoptosis and improved cognitive outcomes. This positions this compound as a candidate for further investigation in conditions like Alzheimer's disease and other neurodegenerative disorders.

Summary of Findings

The following table summarizes key pharmacological data regarding this compound:

Propiedades

IUPAC Name |

4-(1H-imidazol-5-ylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-3-10-4-2-8(1)5-9-6-11-7-12-9/h6-8,10H,1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNGUYXRBCIGOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164703 | |

| Record name | 4-(1H-Imidazol-4-ylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151070-83-6 | |

| Record name | Immepip | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151070-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-Imidazol-4-ylmethyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151070836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1H-Imidazol-4-ylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMMEPIP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZS44KB9KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.